3,6-Diacetyl-9-methyl-9H-carbazole
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Overview
Description
3,6-Diacetyl-9-methyl-9H-carbazole is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.
Preparation Methods
3,6-Diacetyl-9-methyl-9H-carbazole can be synthesized through several synthetic routes. One common method involves the acetylation of 9-methyl-9H-carbazole at the 3 and 6 positions using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and purity .
Chemical Reactions Analysis
3,6-Diacetyl-9-methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield 3,6-dibromo-9-methyl-9H-carbazole .
Scientific Research Applications
3,6-Diacetyl-9-methyl-9H-carbazole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: Carbazole derivatives, including this compound, have shown potential in biological applications such as anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 3,6-Diacetyl-9-methyl-9H-carbazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. For example, carbazole derivatives have been studied for their ability to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
3,6-Diacetyl-9-methyl-9H-carbazole can be compared with other carbazole derivatives, such as:
3,6-Dimethyl-9H-carbazole: This compound has methyl groups instead of acetyl groups at the 3 and 6 positions.
3,6-Dibromo-9-methyl-9H-carbazole:
3,6-Dimethoxy-9H-carbazole: This compound has methoxy groups at the 3 and 6 positions, leading to different electronic and steric effects.
Properties
IUPAC Name |
1-(6-acetyl-9-methylcarbazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINUGYQZSCXUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347271 |
Source
|
Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-98-3 |
Source
|
Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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